molecular formula C10H11BrN4O B8733470 4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine

4-(6-Bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)morpholine

Cat. No. B8733470
M. Wt: 283.12 g/mol
InChI Key: AALBOOSZKPRHBR-UHFFFAOYSA-N
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Patent
US09227970B2

Procedure details

A mixture of 2,6-dibromo-[1,2,4]triazolo[1,5-a]pyridine (1 g, 3.61 mmol) and morpholine (10 g, 10 ml, 115 mmol) was refluxed for 4 hours under argon atmosphere. The mixture was evaporated to dryness under reduced pressure. Flash chromatography (silica gel, 50 g, 30-100% heptane/ethyl acetate) afforded 6-bromo-2-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridine (672 mg, 66%) as a light yellow solid. Mp.: 136° C. MS: m/z=283.0/285.0 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:11]=[C:5]2[CH:6]=[CH:7][C:8]([Br:10])=[CH:9][N:4]2[N:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>>[Br:10][C:8]1[CH:7]=[CH:6][C:5]2[N:4]([N:3]=[C:2]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)[N:11]=2)[CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NN2C(C=CC(=C2)Br)=N1
Name
Quantity
10 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours under argon atmosphere
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=2N(C1)N=C(N2)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 672 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.